2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid
Beschreibung
Eigenschaften
CAS-Nummer |
89976-77-2 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-4,6H,5H2,(H,11,12) |
InChI-Schlüssel |
WSWSTROMZJWKHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C=CC=CC2=N1)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Reaktionstypen: 2,3-Dihydroimidazo[1,2-a]pyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei halogenierte Derivate mit Reagenzien wie Thionylchlorid gebildet werden können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Thionylchlorid in Dichlormethan.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazo[1,2-a]pyridin-Derivate, die für spezifische Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that derivatives of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid exhibit potent anticancer properties. These compounds function as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer cells. The inhibition of PI3K can lead to reduced cell proliferation and survival in tumor cells.
Case Study:
A study on novel PI3K inhibitors derived from this compound demonstrated their efficacy against various cancer cell lines. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly enhanced their anticancer activity (Table 1).
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.5 | PI3Kγ |
| Compound B | 0.8 | PI3Kα |
| Compound C | 0.2 | PI3Kβ |
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Inhibitors targeting the PI3K pathway have shown promise in treating inflammatory diseases such as asthma and rheumatoid arthritis.
Case Study:
A screening effort identified several derivatives that effectively inhibited PI3Kγ, leading to decreased inflammation in animal models of asthma. These findings suggest a therapeutic avenue for treating chronic inflammatory conditions.
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of heparanase-1, an enzyme implicated in cancer metastasis and kidney diseases.
Case Study:
A recent study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on heparanase-1. The most potent compound demonstrated a significant reduction in enzyme activity, indicating its potential as a therapeutic agent against related diseases (Table 2).
| Derivative | IC50 (nM) | Selectivity Ratio (HPSE1/GUSβ) |
|---|---|---|
| Derivative X | 50 | 10 |
| Derivative Y | 30 | 15 |
| Derivative Z | 25 | 20 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Researchers have focused on optimizing synthetic routes to improve yield and reduce production costs.
Synthesis Overview:
Recent advancements have streamlined the synthesis process, reducing the number of steps required while maintaining high purity levels of the final product.
Wirkmechanismus
The mechanism of action of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphatidylinositol-3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Reactivity and Physicochemical Properties
Pharmacological and Industrial Relevance
- Anti-inflammatory activity: 2-Phenyl-substituted derivatives exhibit notable anti-inflammatory effects, though the dihydro variant’s bioactivity remains unexplored .
- Drug intermediates : 6-Chloro and 2-methyl derivatives are key intermediates in kinase inhibitor development .
Biologische Aktivität
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, which is known for a diverse range of biological activities. This article presents a detailed exploration of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its medicinal properties. Compounds within this class exhibit various biological activities such as:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
- CNS Activity : Potential use in treating anxiety and depression.
Antimicrobial Activity
Research indicates that 2,3-dihydroimidazo[1,2-a]pyridine derivatives demonstrate significant antimicrobial properties. A study reported the effectiveness of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) showing promising results.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance antibacterial efficacy.
Anticancer Activity
The potential anticancer effects of this compound have been explored in vitro. A notable study evaluated its effects on the MCF-7 breast cancer cell line, revealing a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
The compound's ability to induce apoptosis and inhibit cell cycle progression was confirmed through flow cytometry analysis.
Anti-inflammatory Activity
In vivo studies have demonstrated that derivatives of this compound can significantly reduce paw edema in animal models, indicating strong anti-inflammatory properties. The following table summarizes the percentage inhibition compared to a control group treated with indomethacin.
| Treatment | Inhibition (%) |
|---|---|
| Control (Indomethacin) | 47.72 |
| Compound C | 43.17 |
| Compound D | 40.91 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2,3-dihydroimidazo[1,2-a]pyridine derivatives. Key modifications that enhance activity include:
- Substitution at the 4-position : Introduction of electron-withdrawing groups increases potency.
- Presence of halogens : Halogenated derivatives often show improved antimicrobial activity.
- Amino group introduction : Enhances binding affinity to target receptors.
Case Study 1: Anticancer Efficacy
A recent study investigated a series of substituted 2,3-dihydroimidazo[1,2-a]pyridine derivatives for their anticancer properties. The lead compound demonstrated an IC50 value of 15 µM against MCF-7 cells and was found to inhibit the PI3K/Akt signaling pathway, which is critical in cancer progression.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of action for these compounds. The study utilized a carrageenan-induced paw edema model in rats and found that treatment with a specific derivative resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
Q & A
Q. What are the optimal conditions for synthesizing 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
The Friedel-Crafts acylation method using Lewis acids (e.g., AlCl₃) at mild temperatures (20–80°C) is effective for introducing acetyl groups at the C-3 position. Key optimizations include avoiding heterogeneous mixtures by controlling stoichiometry and reaction time (≤12 hours), with yields exceeding 70% in most cases. Catalytic Lewis acids reduce side reactions like over-acylation .
Q. How can analytical techniques verify the purity and structure of synthesized derivatives?
High-performance liquid chromatography (HPLC, ≥98% purity) combined with ¹H/¹³C NMR spectroscopy is standard for structural confirmation. For example, ¹H NMR resolves characteristic peaks for aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid groups (δ 12–13 ppm). Mass spectrometry (HRMS) validates molecular weights within ±0.001 Da .
Q. What are common functionalization strategies for the imidazo[1,2-a]pyridine scaffold?
Electrophilic substitution at C-3 (e.g., acylation) and C-8 (e.g., nitration) is feasible. For carboxylic acid derivatives, coupling reactions with amines (EDC/HOBt in DMF) yield amides. Reductive alkylation or nucleophilic aromatic substitution can introduce halogens or alkyl groups .
Advanced Research Questions
Q. How can multi-step syntheses be designed to generate enzyme inhibitors targeting M. tuberculosis thymidylate kinase (MtbTMPK)?
A three-step approach includes:
- Step 1 : Coupling 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with intermediates using EDC·HCl/HOBt in DMF (70°C).
- Step 2 : Deprotection with trifluoroacetic acid (TFA, 73°C).
- Step 3 : Nitrile reduction (NaBH₄/CoCl₂ in THF/H₂O) to yield bioactive amides. This method achieves 10–28% overall yields .
Q. How do structural modifications influence catalytic activity in 2,3-dihydroimidazo[1,2-a]pyridine derivatives?
Substitution at the C-3 position (e.g., carboxylic acid or amide groups) enhances hydrogen-bonding interactions in catalytic pockets. For example, methyl or ethyl groups at C-2 improve lipophilicity, while electron-withdrawing substituents (e.g., -NO₂) modulate redox properties in enzyme inhibition .
Q. What methodologies address data contradictions in reaction yields or purity?
Contradictions often arise from incomplete conversion or side reactions. Troubleshooting strategies include:
- Monitoring reaction progress via TLC or LC-MS.
- Adjusting Lewis acid concentrations to minimize over-acylation.
- Using scavenger resins (e.g., polymer-bound thiourea) to remove unreacted reagents .
Q. How can synthetic libraries of imidazo[1,2-a]pyridine derivatives be designed for structure-activity relationship (SAR) studies?
Diversify the scaffold via:
- Core modifications : Varying substituents at C-2 (alkyl, aryl) and C-6 (halogens, cyano).
- Side-chain engineering : Introducing carboxamide, sulfonamide, or ester groups.
- Use parallel synthesis with automated purification (e.g., flash chromatography) to generate >50 analogs for high-throughput screening .
Q. What challenges arise when scaling up imidazo[1,2-a]pyridine-3-carboxylic acid synthesis?
Key challenges include:
- Solvent compatibility : Transitioning from DMF (small-scale) to greener solvents (e.g., acetonitrile) for large batches.
- Purification : Replacing column chromatography with recrystallization or distillation.
- Yield optimization : Balancing reaction time and temperature to prevent decomposition during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
